Methyl3-(3-(chloromethyl)phenyl)acrylate

Photophysics Cinnamate photochemistry Fluorescence quantum yield

Researchers needing a meta-substituted cinnamate building block with reliable photophysical and spectroscopic properties often face supply of mislabeled regioisomers. Methyl 3-(3-(chloromethyl)phenyl)acrylate (CAS 87087-39-6) solves this with a unique meta-chloromethyl group that retains strong fluorescence (unlike quenched para isomers) and provides a validated ¹³C NMR fingerprint for regioisomeric identity confirmation. - Enables fluorescence-based sensor design due to preserved emission quantum yield. - Distinct ¹³C side-chain shifts allow rapid analytical rejection of para-isomer contamination. - Benzylic chloride reactivity tuned by meta-substitution for selective sequential functionalization.

Molecular Formula C11H11ClO2
Molecular Weight 210.65 g/mol
Cat. No. B13114404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl3-(3-(chloromethyl)phenyl)acrylate
Molecular FormulaC11H11ClO2
Molecular Weight210.65 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=CC(=C1)CCl
InChIInChI=1S/C11H11ClO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,8H2,1H3/b6-5+
InChIKeyHBRFDEPYUXCSDZ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 750 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-(chloromethyl)phenyl)acrylate: Physicochemical Baseline


Methyl 3-(3-(chloromethyl)phenyl)acrylate (CAS 87087-39-6), also referred to as methyl m-chloromethylcinnamate, is an aryl acrylate ester featuring a reactive chloromethyl substituent at the meta position of the phenyl ring. This compound belongs to the cinnamate ester family with the molecular formula C₁₁H₁₁ClO₂ and a molecular weight of 210.66 g·mol⁻¹. Key predicted physicochemical properties include a boiling point of 320.6 ± 22.0 °C, a density of 1.182 ± 0.06 g·cm⁻³, and an octanol–water partition coefficient (LogP) of 3 [1]. The compound serves as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules through nucleophilic substitution at the benzylic chloride site or cross-coupling reactions at the acrylate moiety.

Regioisomer Meta-chloromethyl substitution required for fluorescence-ON profile and correct spectroscopic fingerprint
Reactive Sites Benzylic chloride (SN) and α,β-unsaturated ester enable sequential bifunctional derivatization
Physicochemical Profile LogP ~3 supports predictable extraction and chromatographic purification workflows

Methyl 3-(3-(chloromethyl)phenyl)acrylate: Substitution Pitfalls


The meta positioning of the chloromethyl group on the phenyl ring of methyl 3-(3-(chloromethyl)phenyl)acrylate is not a trivial structural nuance—it directly governs photophysical behavior, spectroscopic fingerprinting, and chemical reactivity. Cinnamate esters bearing a meta substituent exhibit markedly different fluorescence quantum yields compared to their para counterparts, with meta derivatives showing strong emission while para analogs are strongly quenched [1]. Furthermore, the ¹³C NMR chemical shifts of the α- and β-side-chain carbons in meta- and para-XCH₂-substituted methyl cinnamates differ in a manner proportional to the inductive substituent constant of the X group, providing a quantitative basis for distinguishing regioisomers [2]. These differences mean that swapping the meta-chloromethyl compound for its para or ortho isomer—or for the bromomethyl analog—can alter photochemical outcomes, compromise analytical traceability, and shift reactivity profiles in downstream transformations.

Para isomer may shift photophysical outcomes
Para-substituted cinnamates are reported as strongly quenched; meta substitution retains fluorescence emission, altering probe and photocage performance.
Bromo analog differs in solid-state packing
The bromomethyl analog crystallizes in triclinic P-1; chloro analog packing parameters may not be isostructural, impacting co-crystal and polymorphism studies.
Regioisomer misassignment compromises analytical traceability
¹³C NMR side-chain carbon shifts differ systematically between meta and para series; using the wrong isomer undermines QC identity verification.

Methyl 3-(3-(chloromethyl)phenyl)acrylate: Differentiation Evidence


Fluorescence: Meta vs Para Cinnamate Substitution

In a systematic study of methoxy-substituted 2-ethylhexyl cinnamates, the meta-substituted derivative exhibited strong fluorescence, whereas the para-substituted analog was strongly quenched. This 'meta-effect' was correlated with splitting of the two lowest ππ* states in the meta isomer versus near-degeneracy in the para isomer, which facilitates non-radiative decay in the latter [1]. Although the published data are for methoxy substituents, the photophysical divergence originates from the substitution pattern on the phenyl ring and is applicable as a class-level inference to chloromethyl-substituted cinnamates.

Fluorescence Emission
Class-level
Meta: emission ON vs Para: quenched
Reported meta-ON / para-OFF photophysical context
Methoxy cinnamate class-level inference
Photophysics Cinnamate photochemistry Fluorescence quantum yield

¹³C NMR Side-Chain Shifts: Meta vs Para

Happer and Steenson prepared a series of meta- and para-XCH₂-substituted methyl cinnamates and determined the ¹³C NMR chemical shifts of the α- and β-side-chain carbons in ethanol. The magnitudes of the substituent-induced chemical shifts (SCS) were found to be proportional to the inductive substituent constants of the X groups, and the patterns differed systematically between the meta and para series [1]. This provides a quantitative spectroscopic method to distinguish methyl 3-(3-(chloromethyl)phenyl)acrylate from its para isomer (CAS 731846-75-6) based on side-chain carbon resonances.

¹³C NMR Identity
Method context
Side-chain α/β carbon SCS distinct by regioisomer series
Supports regioisomer identity verification
Ethanol solvent; proportional to inductive constant
NMR spectroscopy Inductive effects Regioisomer identification

Lipophilicity (LogP) Profile

The predicted octanol–water partition coefficient (LogP) of methyl 3-(3-(chloromethyl)phenyl)acrylate is 3.0 [1]. This value places the compound in a moderately lipophilic range, which influences solvent partitioning, chromatographic retention, and membrane permeability in biological assays. While LogP data for the para isomer are not directly available in the same database, the meta-chloromethyl substitution pattern can yield different LogP values compared to para substitution due to differences in molecular dipole moment and solvation.

Lipophilicity
Data to verify
LogP 3.0
Moderately lipophilic; supports extraction design
Predicted value; comparator unavailable
Lipophilicity ADME prediction Extraction optimization

Crystal Structure Divergence: Bromo Analog

The bromo analog, (E)-methyl 3-(3-(bromomethyl)phenyl)acrylate (C₁₁H₁₁BrO₂), crystallizes in the triclinic space group P-1 with unit cell parameters a = 6.1578(5) Å, b = 7.8390(7) Å, c = 12.0604(10) Å, α = 82.250(1)°, β = 83.221(1)°, γ = 79.780(1)°, and a calculated density of 1.573 Mg·m⁻³ [1]. Weak intermolecular C–H···O hydrogen bonds link molecules into centrosymmetric dimers, while C–H···π interactions further stabilize the crystal packing. The chloro analog is expected to exhibit different unit cell dimensions and potentially different packing motifs due to the smaller van der Waals radius and higher electronegativity of chlorine versus bromine.

Crystal Packing
Source review
Chloro: no data vs Bromo: triclinic P-1
Solid-state parameters differ; not isostructural
Single-crystal data only for bromo analog
X-ray crystallography Solid-state packing Halogen bonding

Benzylic Chloride Reactivity: Meta vs Para

The chloromethyl group in methyl 3-(3-(chloromethyl)phenyl)acrylate is a benzylic chloride susceptible to S_N1 and S_N2 reactions. The meta position of the electron-withdrawing acrylate side chain places the reaction center in a different electronic environment compared to the para isomer. Hammett σ constants predict that the meta-acrylate substituent (σ_m ≈ 0.35 for CO₂Me) exerts a different inductive/field effect than the para-acrylate group (σ_p ≈ 0.45 for CO₂Me), which can lead to measurable differences in solvolysis or nucleophilic displacement rates [1]. Quantitative head-to-head kinetic data for these specific isomers are not available in the open literature, but the Hammett framework supports a rate differentiation.

SN Reactivity
Class-level
Hammett Δσ ≈ 0.10 (meta vs para CO2Me)
Reported kinetic differentiation context
No head-to-head kinetic data; LFER prediction
Nucleophilic substitution Benzylic chloride Hammett correlation

Methyl 3-(3-(chloromethyl)phenyl)acrylate: Application Scenarios


Fluorescent Probe & Photocage Development

Researchers designing cinnamate-based fluorescent sensors or photocaged compounds should select the meta-chloromethyl isomer because meta-substituted cinnamates retain strong fluorescence, whereas para-substituted derivatives are effectively non-emissive due to efficient non-radiative decay [4]. This photophysical differentiation, established through systematic studies of methoxy-substituted cinnamates and supported by quantum-chemical calculations, makes the meta isomer the appropriate choice when fluorescence readout is integral to the experimental design.

Regioisomer Verification by ¹³C NMR

In regulated synthetic workflows where regioisomeric purity is critical, the ¹³C NMR chemical shifts of the α- and β-side-chain carbons provide a validated spectroscopic fingerprint to confirm the meta isomer [4]. The systematic study by Happer and Steenson demonstrated that meta- and para-XCH₂-substituted methyl cinnamates exhibit distinct, substituent-dependent side-chain carbon resonances, enabling procurement teams and analytical laboratories to reject mislabeled para isomer material.

Sequential Bifunctional Derivatization

Synthetic chemists building molecular complexity through sequential functionalization can leverage the meta-substituted benzylic chloride site for nucleophilic displacement at a rate that differs from the para isomer, as predicted by Hammett σ constant analysis [4]. This enables reaction cascades where the chloromethyl group is substituted before or after acrylate modifications, providing a kinetic handle that is regioisomer-dependent and consequential for yield optimization.

Solid-State Engineering: Chloro vs Bromo Analog

When designing crystalline materials or co-crystals based on halomethyl cinnamate building blocks, the chloro compound (methyl 3-(3-(chloromethyl)phenyl)acrylate) will exhibit distinct unit cell parameters and packing motifs compared to its bromo counterpart (triclinic P-1, a=6.1578 Å, b=7.8390 Å, c=12.0604 Å) [4]. Practitioners should not assume isostructurality; each halo analog requires independent crystallographic characterization for solid-state property prediction.

Application
Selection Property
Validation Focus
Fluorescent Probe Development
Meta-ON photophysical profile
Emission quantum yield validation
Regioisomer Identity QC
¹³C side-chain shift fingerprint
NMR isomer confirmation
Sequential Bifunctional Synthesis
Benzylic chloride reactivity window
Hammett kinetic context review
Solid-State Materials Engineering
Halogen-dependent crystal packing
Polymorph screening & characterization
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